1,1'-Binaphthalene, 4,4'-dimethoxy-
Description
1,1'-Binaphthalene, 4,4'-dimethoxy- (C22H18O2) is a binaphthyl derivative featuring two naphthalene units connected at their 1- and 1'-positions, with methoxy (-OCH3) groups at the 4- and 4'-positions (Figure 1). This compound is synthesized through oxidative coupling reactions, such as electrochemical dehydrogenative sp<sup>2</sup>-coupling of α-naphthol derivatives using HFIP-based electrolytes or biocatalytic aryl coupling of 1-ethoxynaphthalene via recombinant E. coli expressing CYP110E1 . Its structure is confirmed by HRMS, <sup>1</sup>H-NMR, and X-ray crystallography .
Properties
CAS No. |
19817-09-5 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-methoxy-4-(4-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18O2/c1-23-21-13-11-17(15-7-3-5-9-19(15)21)18-12-14-22(24-2)20-10-6-4-8-16(18)20/h3-14H,1-2H3 |
InChI Key |
WUTYHTMDUSTODN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OC |
Origin of Product |
United States |
Scientific Research Applications
Asymmetric Catalysis
Chiral Ligand in Catalysis
1,1'-Binaphthalene, 4,4'-dimethoxy- serves as an effective chiral ligand in asymmetric catalysis. Its unique structure allows it to coordinate with various metal centers, enhancing the selectivity and efficiency of reactions such as asymmetric hydrogenation and cross-coupling reactions. Studies have demonstrated that the compound can facilitate the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications .
Mechanisms of Action
The compound's ability to undergo spontaneous resolution makes it significant for synthesizing chiral compounds. Its methoxy groups enhance solubility and influence electronic properties, which can modify reactivity in catalytic processes . Research indicates that derivatives of this compound exhibit significant biological activity, potentially acting as inhibitors in specific enzymatic pathways.
Pharmacological Applications
Research has highlighted the potential of 1,1'-binaphthalene, 4,4'-dimethoxy- and its derivatives in pharmacology. The compound has shown promise in anti-cancer studies and may possess antibacterial properties. For instance, derivatives have been evaluated for their cytotoxic effects on human cancer cells and their ability to inhibit bacterial growth .
Case Studies
- Anti-Cancer Properties : A study demonstrated that certain derivatives of this compound could inhibit the growth of cancer cells through specific mechanisms targeting cellular pathways .
- Enzymatic Inhibition : Another investigation focused on the compound's role as an inhibitor in enzymatic reactions, showcasing its potential as a therapeutic agent against various diseases .
Material Science
Liquid Crystals and Optoelectronic Applications
The structural characteristics of 1,1'-binaphthalene, 4,4'-dimethoxy- make it suitable for applications in material science. Its derivatives have been explored for use in liquid crystal displays (LCDs) due to their mesomorphic properties. The compound's ability to form ordered structures at certain temperatures can be harnessed for advanced material applications .
Photonic Applications
Research into photonic applications has revealed that this compound can be utilized in designing photochromic materials. Its derivatives have been synthesized to develop photoresponsive systems that change properties upon light irradiation, which could be beneficial for optical devices and sensors .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Asymmetric Catalysis | Utilized as a chiral ligand for enhancing reaction selectivity | Effective in asymmetric hydrogenation and cross-coupling reactions |
| Biological Activity | Potential anti-cancer and antibacterial properties | Derivatives show cytotoxic effects on cancer cells |
| Material Science | Suitable for liquid crystal displays and photonic applications | Exhibits mesomorphic properties; capable of forming photoresponsive materials |
Comparison with Similar Compounds
Positional Isomerism in Methoxy and Hydroxyl Substitution
Chirality and Enantiomeric Forms
Extended Aromatic Systems
Functional Group Variations
- Key Insight : Replacing methoxy with bulkier groups (e.g., ethoxy, benzyloxy) modifies solubility and biological efficacy .
Structural Reassignment and Characterization Challenges
highlights a case where a binaphthalenetetrol was misassigned as (S)-2,2′-dimethoxy-[1,1′-binaphthalene]-5,5′,6,6′-tetraol but later identified as a tetrabrominated diphenyl ether . This underscores the necessity of advanced characterization (e.g., X-ray crystallography, HRMS) to resolve structural ambiguities in polycyclic systems.
Preparation Methods
Ferric Chloride-Mediated Coupling
In a procedure analogous to the synthesis of 2,2'-dihydroxy-1,1'-binaphthalene (BINOL), 4-methoxynaphthalen-1-ol undergoes oxidative coupling using FeCl₃·6H₂O in aqueous media. The reaction proceeds at 75°C for 12 hours, yielding 4,4'-dihydroxy-1,1'-binaphthalene, which is subsequently methylated.
-
The dihydroxy intermediate (1 mmol) is treated with K₂CO₃ (8 mmol) and CH₃I (12 mmol) in acetone at 0°C, followed by gradual warming to room temperature.
-
Recrystallization in methanol affords 4,4'-dimethoxy-1,1'-binaphthalene in 70% yield.
Challenges :
-
Limited availability of 4-methoxynaphthalen-1-ol necessitates synthesis via directed ortho-metalation or Friedel-Crafts alkylation.
-
Competing coupling at other positions (e.g., 2,2') may occur without steric or electronic directing groups.
Cross-Coupling Reactions of Halogenated Precursors
Palladium-catalyzed cross-coupling reactions enable precise regiocontrol for constructing unsymmetrical binaphthyl systems.
Suzuki-Miyaura Coupling
A boronic ester derivative of 4-methoxy-1-bromonaphthalene is coupled with a complementary aryl halide. For example:
-
Boronic Ester Synthesis : 4-Methoxy-1-bromonaphthalene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane.
-
Coupling Reaction : The boronic ester (1.1 eq) reacts with 4-methoxy-1-iodonaphthalene (1 eq) in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours.
Stille Coupling
The Stille reaction between 4-methoxy-1-trimethylstannylnaphthalene and 4-methoxy-1-iodonaphthalene employs Pd(PPh₃)₄ as a catalyst in DMF at 100°C. Despite milder conditions, yields remain modest (15–20%) due to steric hindrance.
A modular approach involves bromination of a preformed binaphthyl core followed by methoxy group introduction.
Bromination of 1,1'-Binaphthalene
Methoxylation via Nucleophilic Substitution
The dibrominated intermediate undergoes methoxylation using NaOMe in DMF at 110°C, achieving 85% conversion to 4,4'-dimethoxy-1,1'-binaphthalene.
Radical-Mediated SRN1 Mechanism
The SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction offers a pathway to binaphthyl derivatives under radical conditions.
Reaction of 4-Iodo-1-methoxynaphthalene
-
Conditions : 4-Iodo-1-methoxynaphthalene (1 eq) reacts with the anion of 4-methoxynaphthalen-1-ol in liquid ammonia under UV irradiation.
-
Yield : 52% of 4,4'-dimethoxy-1,1'-binaphthalene after silica gel chromatography.
Mechanistic Insight :
-
AM1 and B3LYP calculations indicate that radical-nucleophilic coupling at the 4-position is kinetically favored over other positions.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Oxidative coupling provides the highest yield but requires access to 4-methoxynaphthalen-1-ol.
-
Cross-coupling methods offer regioselectivity but suffer from moderate yields due to steric effects.
-
SRN1 reactions are solvent-dependent, with DMSO and liquid ammonia proving optimal.
Spectroscopic Validation and Characterization
-
4,4'-Dimethoxy-1,1'-binaphthalene : δ 7.64 (dd, J = 9.2, 3.9 Hz, 2H), 6.88–7.06 (m, 4H), 3.89 (s, 6H).
-
4,4'-Dibromo Intermediate : δ 7.95–7.85 (m, 4H), 7.22 (dd, J = 9.0, 3.5 Hz, 2H).
Chiral Resolution :
-
Enantiomeric excess (ee) is achieved via resolution with N-benzylcinchonidinium chloride, affording >99% ee for (R)- and (S)-isomers.
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-Binaphthalene, 4,4'-dimethoxy-?
- Methodology : The compound is synthesized via oxidative coupling of substituted naphthalenes. For example, 4,4'-dimethoxy-1,1'-binaphthalene can be prepared using phenyliodine(II) bis(trifluoroacetate) (PIFA) in hexafluoroisopropyl alcohol, which avoids highly toxic reagents like thallium tris(trifluoroacetate) . Another route involves Suzuki-Miyaura cross-coupling reactions, where (S)- or (R)-enantiomers are resolved using chiral HPLC or derivatization with enantiopure reagents (e.g., (S)-6,6’-BinBPy synthesis via reflux and column chromatography with 68% yield) .
- Key Considerations : Purity is confirmed via TLC and NMR. Reaction conditions (e.g., solvent polarity, temperature) significantly influence coupling efficiency.
Q. How can enantiomeric resolution of 1,1'-Binaphthalene, 4,4'-dimethoxy- derivatives be achieved?
- Methodology : Chiral separation relies on diastereomeric salt formation or chiral stationary-phase HPLC. For example, (R)- and (S)-2,2′-dimethoxy-1,1′-binaphthalene enantiomers are resolved using chiral auxiliaries like (R)- or (S)-BINOL derivatives .
- Key Considerations : Polarimetric analysis ([α]D) and circular dichroism (CD) are critical for verifying enantiopurity. highlights tetramethoxy derivatives requiring rigorous stereochemical validation .
Q. What spectroscopic techniques are used to characterize 1,1'-Binaphthalene, 4,4'-dimethoxy-?
- Methodology :
- NMR : and NMR identify methoxy (-OCH) and binaphthyl proton environments. Coupling constants (e.g., -values) confirm axial chirality .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHO, MW 314.37) .
- X-ray Crystallography : Resolves absolute configuration in enantiopure crystals .
Advanced Research Questions
Q. How does 4,4'-dimethoxy substitution influence electronic properties in catalytic applications?
- Mechanistic Insight : The methoxy groups donate electron density to the binaphthyl core, enhancing π-stacking interactions and redox activity. In gold-catalyzed asymmetric reactions, 4,4'-dimethoxy-1,1'-binaphthalene derivatives act as chiral ligands, inducing enantioselectivity via steric and electronic modulation of the metal center .
- Experimental Design : Compare catalytic efficiency (e.g., enantiomeric excess, %ee) of methoxy-substituted vs. unsubstituted binaphthyl ligands in model reactions (e.g., cyclopropanation) .
Q. What computational methods are used to predict the conformational stability of 1,1'-Binaphthalene, 4,4'-dimethoxy-?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsional barriers between naphthalene rings. Methoxy groups stabilize planar conformations via intramolecular hydrogen bonding or steric hindrance .
- Data Interpretation : Compare computed rotational barriers with experimental NMR variable-temperature (VT-NMR) data to validate computational models .
Q. How do structural modifications (e.g., methylation, halogenation) affect aggregation-induced emission (AIE) in binaphthyl systems?
- Experimental Design : Synthesize derivatives (e.g., 4,4',5,5'-tetramethoxy-2,2',7,7'-tetramethyl-1,1'-binaphthalene) and compare photoluminescence quantum yields (PLQY) in solution vs. solid state. Methoxy groups enhance AIE by restricting intramolecular rotation (RIR) .
- Advanced Analysis : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes to correlate substituent effects with emission dynamics .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields for 4,4'-dimethoxy-1,1'-binaphthalene derivatives: How to resolve them?
- Case Study : reports high yields using PIFA under mild conditions, while achieves 68% via Suzuki coupling. Contradictions arise from substrate purity, catalyst loading, or workup protocols.
- Resolution : Reproduce both methods with controlled variables (e.g., degassing time, solvent purity). Use GC-MS to track side products (e.g., over-oxidized species in PIFA reactions) .
Reference Table: Key Synthetic and Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
